Testosterone Cypionate-d3

Catalog No.
S13934013
CAS No.
876054-56-7
M.F
C27H40O3
M. Wt
415.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Testosterone Cypionate-d3

CAS Number

876054-56-7

Product Name

Testosterone Cypionate-d3

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate

Molecular Formula

C27H40O3

Molecular Weight

415.6 g/mol

InChI

InChI=1S/C27H40O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h17-18,21-24H,3-16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1/i11D2,24D

InChI Key

HPFVBGJFAYZEBE-YXZXQLRDSA-N

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)CCC35C

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@]34C)C)OC(=O)CCC5CCCC5

Testosterone Cypionate-d3 is a white or creamy white crystalline powder, odorless or nearly so, and stable in air. It is insoluble in water but freely soluble in organic solvents such as alcohol, chloroform, dioxane, and ether. The compound is also soluble in vegetable oils, which makes it suitable for intramuscular injection formulations .

The chemical structure of Testosterone Cypionate-d3 is similar to that of testosterone cypionate, with the addition of three deuterium atoms. The molecular formula is C27H37D3O3, and its molecular weight is slightly higher than that of non-deuterated testosterone cypionate due to the presence of deuterium .

To its non-deuterated counterpart:

Hydrolysis: The ester bond can be cleaved under acidic or basic conditions, releasing free testosterone and cyclopentylpropionic acid.

Oxidation: The compound can be oxidized to form 17-ketosteroids, particularly when exposed to strong oxidizing agents.

Reduction: The ketone group at the 3-position can be reduced to form 17β-hydroxy derivatives.

The biological activity of Testosterone Cypionate-d3 is expected to be similar to that of testosterone cypionate. Once administered, it is hydrolyzed to release free testosterone, which then exerts its effects through the following mechanisms:

  • Binding to androgen receptors in target tissues, leading to changes in gene expression and protein synthesis .
  • Conversion to dihydrotestosterone (DHT) by 5α-reductase, which has a higher affinity for androgen receptors in certain tissues .
  • Aromatization to estradiol, which can bind to estrogen receptors and contribute to some of testosterone's effects .

The deuterium labeling does not significantly alter the compound's biological activity but provides a unique tool for tracking metabolism and distribution in research settings.

The synthesis of Testosterone Cypionate-d3 typically involves the esterification of deuterated testosterone with cyclopentylpropionic acid. The process is carried out under anhydrous conditions to prevent hydrolysis. Common reagents include deuterated cyclopentylpropionic acid and a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial production methods follow similar synthetic routes but on a larger scale, utilizing high-purity reagents and advanced purification techniques to ensure the final product's quality and consistency.

Testosterone Cypionate-d3 finds applications primarily in research and analytical settings:

  • Metabolic studies: The deuterium labeling allows for precise tracking of testosterone metabolism and distribution in the body.
  • Pharmacokinetic research: Used to investigate the absorption, distribution, metabolism, and excretion of testosterone cypionate .
  • Analytical chemistry: Serves as an internal standard for quantitative analysis of testosterone and its metabolites in biological samples.
  • Drug development: Aids in the development and testing of new testosterone-based formulations.

Interaction studies involving Testosterone Cypionate-d3 are similar to those of testosterone cypionate:

  • Androgen receptor binding: The compound interacts with androgen receptors in various tissues, activating genomic and non-genomic signaling pathways .
  • Enzyme interactions: It interacts with 5α-reductase for conversion to DHT and aromatase for conversion to estradiol .
  • Protein binding: Like testosterone, it binds to sex hormone-binding globulin (SHBG) in the bloodstream .

Similar Compounds: Comparison and Uniqueness

Testosterone Cypionate-d3 is similar to other testosterone esters but has unique properties due to its deuterium labeling:

  • Testosterone Enanthate: Similar pharmacokinetics but lacks the deuterium labeling .
  • Testosterone Propionate: Shorter half-life and more frequent dosing required .
  • Testosterone Undecanoate: Longer half-life, used for very infrequent dosing .
  • Testosterone Phenylpropionate: Similar structure but with a phenyl group instead of a cyclopentyl group .

The uniqueness of Testosterone Cypionate-d3 lies in its deuterium labeling, which provides enhanced stability and traceability in metabolic studies. This makes it particularly valuable in research settings where precise tracking of testosterone metabolism is required.

List of similar compounds:

  • Testosterone Enanthate
  • Testosterone Propionate
  • Testosterone Undecanoate
  • Testosterone Phenylpropionate
  • Testosterone (non-esterified)

The strategic substitution of hydrogen with deuterium in bioactive molecules traces its origins to the early 20th century. Deuterium, discovered by Harold Urey in 1931, introduced a paradigm shift in chemical research due to its unique isotopic properties. By the 1970s, the first U.S. patents for deuterated molecules emerged, laying the groundwork for applications in pharmacology. Early studies focused on isotopic labeling to trace metabolic pathways, such as the 1979 investigation using deuterated estrogens to measure production rates in pre- and post-menopausal women.

A pivotal milestone arrived in 2017 with the U.S. Food and Drug Administration’s approval of deutetrabenazine, the first deuterated drug recognized as a new molecular entity. This decision validated deuterium’s capacity to confer clinically significant pharmacokinetic advantages, such as prolonged half-life and reduced dosing frequency. For steroid derivatives, deuterium labeling gained traction in the 2010s, particularly in neurosteroid research. For instance, 3α-deuterated 7α-hydroxy-DHEA and 7-oxo-DHEA were synthesized to improve the sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses, underscoring deuterium’s role in enhancing analytical precision.

The evolution of deuterated androgens like Testosterone Cypionate-d3 builds upon these foundations. Initially developed as diagnostic tools, deuterated steroids now enable researchers to dissect androgen metabolism with unparalleled resolution, avoiding the regulatory and safety challenges associated with radioactive isotopes.

Rationale for Deuterium Labeling in Androgen Derivatives

Deuterium’s incorporation into androgen derivatives is driven by two interrelated principles: the kinetic isotope effect (KIE) and the need for non-radioactive isotopic labeling.

Kinetic Isotope Effect and Metabolic Stability

The substitution of hydrogen (atomic mass: 1.008 u) with deuterium (atomic mass: 2.014 u) alters bond dissociation energies. For instance, the C–D bond exhibits a dissociation energy of ~439 kJ/mol compared to ~413 kJ/mol for C–H, rendering it more resistant to enzymatic cleavage. In Testosterone Cypionate-d3, deuterium placement at critical metabolic sites—such as the 3α position—slows hepatic metabolism, thereby extending systemic exposure. This principle is illustrated in studies where deuterated 7-oxo-DHEA demonstrated reduced hepatic clearance compared to its non-deuterated counterpart.

PropertyNon-Deuterated FormDeuterated Form (Testosterone Cypionate-d3)
C–X Bond Energy (kJ/mol)413 (C–H)439 (C–D)
Metabolic Half-Life4.5 days6.1 days (estimated)
Enzymatic Oxidation RateHighReduced by 5–10 fold

Analytical and Research Applications

Deuterated androgens serve as internal standards in mass spectrometry, mitigating matrix effects and improving quantification accuracy. For example, 3α-deuterated 7α-hydroxy-DHEA enhanced LC-MS/MS recovery rates to 97–103%, compared to 85–90% for non-deuterated analogs. In metabolic studies, deuterium labeling allows researchers to track androgen biotransformation without radiolabeling, as demonstrated in pioneering work on estrogen production rates.

Furthermore, deuterium’s minimal steric and electronic perturbations preserve the parent compound’s receptor-binding affinity. Testosterone Cypionate-d3 retains agonist activity at the androgen receptor, enabling studies on tissue-specific androgen signaling without altering pharmacological activity.

Strategic Deuteration Approaches in Steroid Backbone Modification

The synthesis of Testosterone Cypionate-d3 represents a sophisticated application of isotopic labeling in steroid chemistry, where deuterium atoms are strategically incorporated into the molecular framework to create a compound with enhanced analytical properties [2]. The deuterated analog maintains the biological characteristics of the parent compound while providing distinct mass spectrometric signatures essential for pharmaceutical analysis and metabolic studies [3].

Strategic deuteration of the testosterone backbone involves several well-established methodologies that have been refined over decades of steroid research [4] [5]. The most prevalent approach utilizes deuterated methyl iodide (CD3I) as the deuterium source, which allows for precise incorporation of trideuterated methyl groups at specific positions within the steroid framework [6]. This method has demonstrated exceptional efficiency in producing 19-trideuterated steroids, where the angular methyl group at position 19 is replaced with its deuterated counterpart [6].

The synthetic pathway typically begins with the preparation of deuterated intermediates through carefully controlled reactions [4]. Research has shown that the 18-trideuterated steroid synthetic method initiates with the synthesis of 2-(methyl-d3)-1,3-cyclopentanedione from CD3I and 1,3-cyclopentanedione, subsequently converting this intermediate into the Hajos-Parrish ketone for further steroid synthesis [5]. This unified total synthesis route has proven effective for preparing both 18- and 19-trideuterated testosterone derivatives, with the flexibility to produce hexadeuterated steroids when CD3I is utilized at multiple synthetic stages [4].

The deuteration process requires meticulous attention to reaction conditions to prevent isotopic dilution and ensure high deuterium incorporation rates [7]. Mass spectrometry analysis of synthesized products consistently demonstrates deuterium incorporation levels exceeding 95% when proper synthetic protocols are followed [6]. The strategic placement of deuterium atoms must consider both synthetic accessibility and the intended analytical application of the final product [8].

Advanced deuteration techniques have emerged that leverage palladium-catalyzed processes for selective isotope incorporation [7]. These methods enable programmable deuteration at specific positions within aromatic and heteroaromatic systems, though their application to steroid synthesis requires careful adaptation to accommodate the unique structural features of the steroid backbone [7]. The development of reverse deuterium exchange strategies has further expanded the toolkit available for steroid deuteration, allowing for selective removal of isotopic labels at specific positions to achieve desired labeling patterns [7].

Table 1: Deuteration Efficiency in Testosterone Derivatives

CompoundDeuteration PositionIncorporation Rate (%)Analytical Method
Testosterone-d3 (19-position)C-19 methyl>95Mass Spectrometry [6]
Testosterone-d3 (18-position)C-18 methyl>95Mass Spectrometry [4]
Testosterone-d5Multiple positions56-75NMR Spectroscopy [7]
Testosterone-d4C-1, C-16, C-1798LC-MS Analysis [9]

Comparative Analysis of Esterification Techniques for Deuterated Androgens

The esterification of deuterated testosterone to form Testosterone Cypionate-d3 employs established methodologies that have been adapted to accommodate the unique requirements of isotopically labeled substrates [10]. The process typically involves the coupling of deuterated testosterone with cyclopentylpropionic acid under carefully controlled anhydrous conditions to prevent hydrolysis and maintain the integrity of the deuterium labels .

Traditional esterification approaches utilize dicyclohexylcarbodiimide (DCC) as a dehydrating agent in conjunction with cyclopentylpropionic acid . This method has demonstrated consistent results in producing high-purity testosterone esters, though it requires extensive purification procedures to remove coupling byproducts [11]. The reaction proceeds through the formation of an activated acyl intermediate that subsequently reacts with the 17β-hydroxyl group of the steroid substrate [10].

Alternative esterification strategies have been developed that offer improved efficiency and reduced environmental impact [12] [11]. The utilization of 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) as a coupling reagent has shown remarkable promise, enabling esterification reactions to complete within one minute under mild conditions [12]. This rapid coupling method has demonstrated effectiveness across diverse alcohol and carboxylic acid substrates, suggesting potential applicability to deuterated steroid esterification [12].

Microwave-assisted esterification represents another advancement in synthetic methodology that has been successfully applied to testosterone ester synthesis [11]. This approach utilizes polymer-supported tosylic acid catalysts under solvent-free conditions, achieving complete esterification within 2.5 minutes while maintaining high product yields [11]. The elimination of organic solvents significantly reduces the environmental footprint of the synthetic process while enabling efficient catalyst recycling [11].

Enzymatic esterification methods have gained attention for their high selectivity and mild reaction conditions [13]. Lipase-catalyzed esterification reactions offer advantages in terms of regioselectivity and the ability to operate under environmentally benign conditions [13]. These biocatalytic approaches are particularly valuable when working with sensitive deuterated substrates where harsh chemical conditions might compromise isotopic integrity [13].

Table 2: Esterification Method Comparison for Deuterated Androgens

MethodReaction TimeYield (%)ConditionsAdvantagesLimitations
DCC Coupling 12-24 hours70-85Anhydrous, RTWell-establishedByproduct removal
NDTP Coupling [12]1 minute78-85Mild, various solventsRapid, efficientLimited steroid data
Microwave-Assisted [11]2.5 minutes33-96Solvent-free, 100°CEnvironmentally friendlyEquipment dependent
Enzymatic [13]4-48 hours60-90Aqueous, mildHigh selectivityLonger reaction times

The selection of esterification methodology for Testosterone Cypionate-d3 synthesis must balance several critical factors including reaction efficiency, product purity, environmental considerations, and compatibility with deuterated substrates [10]. Industrial-scale production often favors methods that minimize solvent usage and enable straightforward purification procedures [14].

Industrial-Scale Production Challenges and Optimization Strategies

The industrial production of Testosterone Cypionate-d3 presents unique challenges that extend beyond conventional pharmaceutical manufacturing due to the specialized requirements of deuterated compounds [15] [14]. The economic feasibility of large-scale deuterated steroid production is constrained by several factors including raw material costs, specialized equipment requirements, and the need for enhanced analytical control throughout the manufacturing process [15].

Raw material sourcing represents a significant challenge in deuterated compound production, as deuterated precursors typically command substantially higher costs compared to their non-deuterated counterparts [16]. The limited availability of high-purity deuterated starting materials necessitates careful supply chain management and often requires custom synthesis of key intermediates [15]. This constraint becomes particularly acute when scaling production to industrial volumes, where material costs can significantly impact overall production economics [14].

Process optimization strategies have focused on maximizing deuterium retention throughout the synthetic sequence while minimizing the number of synthetic steps [14]. Pfizer's development of an improved testosterone manufacturing process exemplifies successful optimization approaches, where the implementation of process telescoping and systematic application of Quality by Design principles enabled significant improvements in efficiency and environmental impact [14]. The integration of continuous processing technologies has shown promise in reducing solvent consumption and improving overall process robustness [17].

Temperature control and reaction monitoring assume critical importance in deuterated compound manufacturing due to the potential for isotopic exchange under certain conditions [18] [19]. Industrial processes must incorporate sophisticated monitoring systems to ensure deuterium retention throughout the manufacturing sequence [15]. Advanced analytical techniques including real-time mass spectrometry and nuclear magnetic resonance spectroscopy are increasingly employed to provide continuous assessment of product quality [20].

Purification challenges in industrial-scale production are compounded by the need to separate deuterated products from partially deuterated or non-deuterated impurities [21] [22]. High-performance liquid chromatography methods have been developed specifically for testosterone ester purification, utilizing gradient elution techniques to achieve baseline separation of related compounds [22]. The implementation of supercritical fluid extraction and membrane filtration technologies offers additional purification options that can be scaled effectively for industrial production [23].

Quality control requirements for deuterated pharmaceuticals exceed those of conventional active pharmaceutical ingredients due to the need for isotopic purity assessment [24]. Analytical method development must address both chemical purity and deuterium incorporation levels, requiring specialized instrumentation and expertise [20]. The development of stability-indicating analytical methods becomes particularly important given the potential for deuterium exchange under certain storage conditions [25].

Table 3: Industrial Production Optimization Metrics

ParameterConventional ProcessOptimized ProcessImprovement Factor
Solvent Usage (kg/kg product) [14]15-258-122.0x reduction
Reaction Time (hours) [11]24-480.5-316x improvement
Waste Generation (kg/kg product) [14]8-153-62.5x reduction
Energy Consumption (MJ/kg) [17]120-18060-902.0x reduction
Deuterium Retention (%) [6]85-92>951.1x improvement

Environmental considerations play an increasingly important role in industrial steroid production, with regulatory agencies emphasizing the implementation of green chemistry principles [15] [14]. The development of bioprocess routes for steroid synthesis offers potential advantages in terms of environmental impact and process efficiency [15]. Synthetic biology approaches are being explored for the production of steroid precursors, though these technologies require further development before widespread industrial implementation [16].

The integration of advanced process analytical technology has enabled real-time monitoring and control of critical quality attributes during production [24]. These systems provide immediate feedback on reaction progress and product quality, enabling rapid process adjustments to maintain optimal production conditions [15]. The implementation of statistical process control methodologies helps ensure consistent product quality while minimizing production variability [14].

Scale-up considerations for Testosterone Cypionate-d3 production must account for the unique handling requirements of deuterated materials and the potential for isotopic dilution during processing [26]. The development of specialized equipment designed for deuterated compound production has become increasingly important as demand for these materials continues to grow [15]. Investment in dedicated manufacturing capabilities represents a significant commitment but offers advantages in terms of product quality and supply chain security [16].

XLogP3

6.4

Hydrogen Bond Acceptor Count

3

Exact Mass

415.31657537 g/mol

Monoisotopic Mass

415.31657537 g/mol

Heavy Atom Count

30

Dates

Modify: 2024-08-10

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